molecular formula C10H13N3O2 B2835888 2-[(E)-1-(3-methoxyphenyl)ethylidene]-1-hydrazinecarboxamide CAS No. 120445-96-7

2-[(E)-1-(3-methoxyphenyl)ethylidene]-1-hydrazinecarboxamide

Cat. No.: B2835888
CAS No.: 120445-96-7
M. Wt: 207.233
InChI Key: BMZNDZUKBXFFPO-KPKJPENVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(E)-1-(3-Methoxyphenyl)ethylidene]-1-hydrazinecarboxamide is a semicarbazone derivative characterized by an azomethine (–N=CH–) group and a urea (–NH–CO–NH2) moiety. These pharmacophores enable diverse biological activities, including DNA interaction and enzyme inhibition . The compound’s (E)-configuration is critical for its stereochemical stability and binding affinity to biological targets. With a molecular weight of 207.23 g/mol (C10H13N3O2), it features a 3-methoxyphenyl substituent, which influences electronic and steric properties .

Properties

IUPAC Name

[(E)-1-(3-methoxyphenyl)ethylideneamino]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O2/c1-7(12-13-10(11)14)8-4-3-5-9(6-8)15-2/h3-6H,1-2H3,(H3,11,13,14)/b12-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMZNDZUKBXFFPO-KPKJPENVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)N)C1=CC(=CC=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)N)/C1=CC(=CC=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-1-(3-methoxyphenyl)ethylidene]-1-hydrazinecarboxamide typically involves the condensation reaction between 3-methoxyacetophenone and semicarbazide hydrochloride. The reaction is carried out in an ethanol solution under reflux conditions. The product is then purified by recrystallization from ethanol .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors could be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-[(E)-1-(3-methoxyphenyl)ethylidene]-1-hydrazinecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of hydrazinecarboxamide derivatives. Research indicates that compounds similar to 2-[(E)-1-(3-methoxyphenyl)ethylidene]-1-hydrazinecarboxamide exhibit cytotoxic effects against various cancer cell lines.

Case Study : A study published in Journal of Medicinal Chemistry demonstrated that the compound inhibited cell proliferation in human breast cancer cells (MCF-7) with an IC50 value of 15 µM. The mechanism was attributed to the induction of apoptosis through the mitochondrial pathway, suggesting a promising avenue for further development in cancer therapeutics .

Antimicrobial Properties

Hydrazine derivatives have also shown significant antimicrobial activity. The compound was tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli.

Data Table: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

This data suggests that this compound could serve as a lead compound for developing new antimicrobial agents .

Synthesis of Novel Polymers

The compound's reactive hydrazine functional group allows it to be utilized in polymer chemistry. It can participate in condensation reactions to form hydrazone linkages, which are valuable in creating cross-linked polymer networks.

Case Study : A research project demonstrated the use of this compound to synthesize a novel polymeric material with enhanced thermal stability and mechanical properties. The resultant polymer exhibited a glass transition temperature (Tg) of 120 °C, significantly higher than conventional polymers .

Mechanism of Action

The mechanism of action of 2-[(E)-1-(3-methoxyphenyl)ethylidene]-1-hydrazinecarboxamide involves its interaction with biological targets. It can inhibit specific enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

Semicarbazones are structurally tunable; minor changes in substituents significantly alter their physicochemical and biological profiles. Key comparisons include:

Positional Isomers: 3-Methoxy vs. 4-Methoxy Derivatives
  • 4-Methoxyphenyl Analog: 2-[(E)-1-(4-Methoxyphenyl)ethylidene]-1-hydrazinecarboxamide shares the same molecular formula but differs in methoxy group placement.
  • 3-Methoxyphenyl (Target Compound) : The meta-substitution introduces moderate steric effects, which may improve DNA intercalation efficiency compared to the para-isomer .
Halogen-Substituted Analogs
  • 4'-Chloroacetophenone Semicarbazone: Substitution with a chlorine atom at the para position (C15H13ClN4O3S, MW 364.81) increases molecular weight and lipophilicity. This compound exhibits antiviral and anticancer activity (NSC634795) but lacks detailed docking studies .
Heterocyclic Modifications
  • 1,3-Benzodioxol-5-yl Derivatives : Compounds like (2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazinecarboxamide incorporate fused dioxole and imidazole rings. These modifications enhance antifungal activity and intermolecular interactions, as shown by Hirshfeld surface analysis .

Physicochemical Properties

Compound Substituent Molecular Weight (g/mol) logP* Hydrogen Bond Donors/Acceptors
Target Compound 3-Methoxyphenyl 207.23 ~1.5 3/4
4-Methoxyphenyl Analog 4-Methoxyphenyl 207.23 ~1.5 3/4
4'-Chloroacetophenone Semicarbazone 4-Chlorophenyl 226.67 ~2.8 3/3
Benzimidazole-Oxazole Hybrids Benzimidazole + Oxazole 454–508 ~3.2 4–5/6–7

*Estimated using fragment-based methods.

DNA Binding and Anticancer Activity
  • Target Compound : Exhibits hyperchromism (65% increase in absorbance) and a bathochromic shift (15 nm), indicating strong DNA intercalation. Molecular docking against cancer receptors (e.g., EGFR) shows binding energies of −8.2 kcal/mol and 2–3 hydrogen bonds .
  • Benzimidazole-Oxazole Hybrids : These compounds inhibit acetylcholinesterase (AChE) with IC50 values of 1.2–3.8 µM, surpassing the target compound’s anticancer focus. Their larger structure allows multi-target interactions.
Antifungal Activity
  • 1,3-Benzodioxol-5-yl Derivatives : Demonstrated MIC values of 8–16 µg/mL against Candida albicans, attributed to imidazole-mediated disruption of fungal membranes. Docking scores (−7.5 kcal/mol) correlate with experimental efficacy.

Key Research Findings

  • Substituent Position Matters: The 3-methoxy group in the target compound optimizes DNA binding compared to para-substituted analogs, likely due to reduced steric clash in minor grooves .
  • Hybrid Structures Expand Applications : Benzimidazole-oxazole hybrids leverage additional aromatic systems for enzyme inhibition, a pathway less explored in simple semicarbazones .
  • Halogenation vs. Methoxylation : Chlorine substituents increase lipophilicity but may reduce aqueous solubility, limiting in vivo bioavailability compared to methoxy derivatives .

Biological Activity

2-[(E)-1-(3-methoxyphenyl)ethylidene]-1-hydrazinecarboxamide, a hydrazone derivative, has garnered attention in recent years for its diverse biological activities. This compound, known for its potential therapeutic applications, exhibits various pharmacological properties including antimicrobial, anticancer, and enzyme inhibition activities. This article reviews the biological activity of this compound, supported by case studies and research findings.

  • Molecular Formula : C10H13N3O2
  • Molecular Weight : 207.23 g/mol
  • CAS Number : 9630690

Antimicrobial Activity

Research has demonstrated that hydrazone derivatives exhibit significant antimicrobial properties. A study highlighted that compounds similar to this compound showed enhanced activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, compared to Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa .

Bacterial StrainInhibition Zone (mm)Activity Level
Staphylococcus aureus>25High
Bacillus subtilis>20Moderate
Escherichia coli<15Low
Pseudomonas aeruginosa<14Low

Anticancer Activity

The anticancer properties of this compound have been investigated in various studies. In vitro assays indicated significant cytotoxic effects against several cancer cell lines, including HeLa (cervical cancer), HCT116 (colon cancer), and A431 (epidermoid carcinoma) cells. The compound's effectiveness was attributed to its ability to induce apoptosis in cancer cells .

Cancer Cell LineIC50 (µg/mL)Activity Level
HeLa5.5High
HCT1168.2Moderate
A4316.9High

Enzyme Inhibition

The compound also exhibits enzyme inhibition capabilities, particularly against alkaline phosphatase and other enzymes involved in metabolic processes. This property suggests potential applications in treating conditions related to enzyme dysregulation .

Study 1: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial efficacy of various hydrazone derivatives, including this compound. The results indicated that the compound exhibited superior activity compared to its unmodified counterparts, reinforcing the importance of structural modifications in enhancing biological activity .

Study 2: Anticancer Mechanism

In another study focused on the anticancer mechanisms of hydrazone derivatives, it was found that treatment with this compound led to increased levels of reactive oxygen species (ROS) in cancer cells, triggering apoptosis. This mechanism highlights the compound's potential as a chemotherapeutic agent .

Q & A

Basic Research Questions

Q. What are the key steps and optimal conditions for synthesizing 2-[(E)-1-(3-methoxyphenyl)ethylidene]-1-hydrazinecarboxamide?

  • Methodological Answer : The synthesis typically involves condensation of a 3-methoxyphenyl-substituted ketone (e.g., 1-(3-methoxyphenyl)ethanone) with semicarbazide hydrochloride in ethanol under reflux. Acetic acid is added as a catalyst (3–5 drops) to promote hydrazone formation. Reaction progress is monitored via TLC, and pure crystals are obtained by slow evaporation of the solvent. Yield optimization requires precise temperature control (70–80°C) and stoichiometric equivalence of reactants .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :

  • X-ray crystallography resolves the E-configuration of the hydrazone bond and coplanarity of aromatic rings (dihedral angles <25°).
  • NMR spectroscopy identifies key signals: δ 8.2–8.5 ppm (N–H), δ 6.7–7.5 ppm (aromatic protons), and δ 3.8 ppm (methoxy group).
  • Mass spectrometry confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How do non-covalent interactions (e.g., hydrogen bonding, π–π stacking) influence the supramolecular assembly of this compound?

  • Methodological Answer : X-ray diffraction reveals intramolecular O–H⋯N and C–H⋯O hydrogen bonds that rigidify the hydrazinecarboxamide core. Intermolecular N–H⋯O and C–H⋯π interactions (H⋯π distances: 2.79–2.92 Å) stabilize the crystal lattice. These interactions can be computationally modeled using DFT to predict packing motifs .

Q. What strategies resolve contradictions in reaction yields reported across studies?

  • Methodological Answer : Discrepancies often arise from solvent polarity (e.g., ethanol vs. DMF) or pH variations during crystallization. A systematic approach includes:

  • Design of Experiments (DoE) to test factors like temperature, solvent, and catalyst concentration.
  • HPLC-PDA analysis to quantify byproducts and optimize purification (e.g., column chromatography vs. recrystallization) .

Q. How can computational methods predict the biological activity of this hydrazinecarboxamide derivative?

  • Methodological Answer :

  • Molecular docking against enzyme targets (e.g., COX-2, DHFR) evaluates binding affinity.
  • QSAR models correlate substituent effects (e.g., methoxy position) with bioactivity.
  • ADMET profiling predicts pharmacokinetic properties using tools like SwissADME .

Q. What mechanistic insights explain the compound’s stability under varying pH conditions?

  • Methodological Answer : The hydrazone linkage (C=N) is pH-sensitive. Degradation studies via UV-Vis spectroscopy show:

  • Acidic conditions : Protonation of the hydrazone nitrogen leads to hydrolysis.
  • Basic conditions : Deprotonation destabilizes the aromatic system.
    Stability is enhanced by electron-donating groups (e.g., methoxy) via resonance .

Notes

  • Avoid commercial sources like BenchChem; prioritize crystallographic databases (e.g., CCDC) and peer-reviewed journals.
  • Advanced questions integrate interdisciplinary methods (e.g., crystallography, computational modeling) to address mechanistic and applied challenges.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.